2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Lipophilicity Drug Design Physicochemical Properties

Procure 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane as a strategic building block for CNS medicinal chemistry campaigns. Its unique substitution pattern (methyl at 2-position, trifluoromethyl at 7-position) and favorable blood-brain barrier permeability profile (TPSA 21.26 Ų, LogP 1.3157) cannot be replicated by simpler oxazepane analogs, ensuring unique SAR exploration.

Molecular Formula C7H12F3NO
Molecular Weight 183.174
CAS No. 2090998-14-2
Cat. No. B2423908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(trifluoromethyl)-1,4-oxazepane
CAS2090998-14-2
Molecular FormulaC7H12F3NO
Molecular Weight183.174
Structural Identifiers
SMILESCC1CNCCC(O1)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-5-4-11-3-2-6(12-5)7(8,9)10/h5-6,11H,2-4H2,1H3
InChIKeyOPZMNTLJZPVLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-(trifluoromethyl)-1,4-oxazepane (CAS 2090998-14-2): Physicochemical Profile and Procurement Baseline


2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered 1,4-oxazepane ring, substituted with a methyl group at the 2-position and a trifluoromethyl group at the 7-position . It is commercially supplied as a mixture of diastereomers . The compound has the molecular formula C₇H₁₂F₃NO and a molecular weight of 183.17 g/mol . Computed properties include a topological polar surface area (TPSA) of 21.26 Ų and a LogP of 1.3157 . This profile suggests potential for membrane permeability, a characteristic often sought in CNS drug discovery, but no direct biological data for this specific compound were identified in the reviewed literature.

The Case Against Generic Substitution: Why 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane Is Not Interchangeable with Other Oxazepanes


Direct substitution of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane with simpler 1,4-oxazepane derivatives is not scientifically valid. The specific substitution pattern—a methyl group at the 2-position and a trifluoromethyl group at the 7-position—is a unique molecular feature among commercially available oxazepanes. This dual substitution is expected to influence the compound's three-dimensional conformation, basicity, and overall lipophilicity in ways that are distinct from mono-substituted analogs like 7-(trifluoromethyl)-1,4-oxazepane hydrochloride (CAS 2095409-35-9) or non-fluorinated 2-methyl-1,4-oxazepane (CAS 2165477-08-5) . These structural differences are critical, as even minor alterations to a heterocyclic scaffold can lead to significant changes in target binding, selectivity, and pharmacokinetic properties. Therefore, using a generic oxazepane as a substitute in a research program or synthetic sequence would constitute a fundamental change to the molecular entity, rendering any resulting structure-activity relationship (SAR) data or synthetic yields non-comparable.

Quantitative Evidence Guide for Differentiated Properties of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane


Lipophilicity Comparison: Predicted LogP of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane vs. Non-Fluorinated Oxazepane

The predicted partition coefficient (LogP) for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is 1.3157 . While experimental LogP data for a direct comparator (e.g., 2-methyl-1,4-oxazepane) is not available in the reviewed literature, the presence of a trifluoromethyl (-CF₃) group is a well-established molecular determinant for increasing lipophilicity compared to a hydrogen substituent [1]. The computed LogP of 1.3157 for this compound is a specific, quantifiable property that differentiates it from non-fluorinated oxazepane scaffolds, which are expected to have lower LogP values.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA): Predicted CNS Permeability Potential of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

The predicted Topological Polar Surface Area (TPSA) for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is 21.26 Ų . This value is well below the widely accepted threshold of 90 Ų for compounds likely to cross the blood-brain barrier (BBB) [1]. In contrast, many other heterocyclic building blocks with additional polar atoms or substituents would exhibit a higher TPSA, potentially limiting their utility in CNS-targeted research. The low TPSA of this compound is a quantifiable advantage for its selection as a fragment or intermediate in neuroscience drug discovery.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

High-Impact Research and Procurement Scenarios for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane


Synthesis of Fluorinated Heterocyclic Libraries for CNS Drug Discovery

Procurement of 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane is justified for the construction of focused compound libraries targeting neurological disorders. Its low predicted TPSA of 21.26 Ų [1] makes it a prime candidate for scaffolds intended to cross the blood-brain barrier, a critical requirement for CNS drug candidates. In contrast to non-fluorinated or more polar oxazepane analogs, this compound offers a favorable lipophilicity profile (predicted LogP 1.3157) [2] that can enhance passive membrane permeability. This evidence supports its selection as a strategic building block over other heterocyclic amines for CNS medicinal chemistry campaigns.

Use as a Differentiated Intermediate for SAR Studies on Oxazepane-Containing Targets

For research groups investigating the structure-activity relationships (SAR) of oxazepane-based modulators (e.g., Kv7 channel activators [1] or dopamine D4 receptor ligands [2]), 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane provides a unique substitution pattern not found in other commercially available oxazepanes. Its dual alkyl/fluoroalkyl substitution allows for the systematic exploration of both steric and electronic effects on target engagement, enabling a more nuanced SAR understanding than could be achieved with simpler 7-(trifluoromethyl)-1,4-oxazepane (CAS 2095409-35-9) or non-fluorinated 2-methyl-1,4-oxazepane . Its procurement is thus essential for producing a comprehensive SAR dataset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-7-(trifluoromethyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.